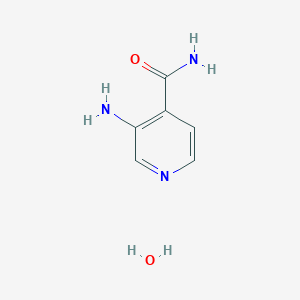

3-Aminoisonicotinamide Monohydrate

Description

Properties

IUPAC Name |

3-aminopyridine-4-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O.H2O/c7-5-3-9-2-1-4(5)6(8)10;/h1-3H,7H2,(H2,8,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPPFOXHIVEKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434128-46-7 | |

| Record name | 4-Pyridinecarboxamide, 3-amino-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434128-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-Aminoisonicotinamide Monohydrate

Abstract

3-Aminoisonicotinamide (3-AIN) is a pivotal chemical probe in the study of cellular processes governed by NAD⁺-dependent enzymes. As a structural analog of nicotinamide, its primary mechanism of action is the competitive inhibition of Poly(ADP-ribose) Polymerases (PARPs), critical enzymes in the DNA damage response (DDR). By occupying the nicotinamide binding site within the PARP catalytic domain, 3-AIN prevents the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification essential for the recruitment of DNA repair machinery. This disruption of DNA repair, particularly single-strand break repair, leads to the accumulation of cytotoxic double-strand breaks, a phenomenon exploited in cancer research to induce synthetic lethality in tumors with compromised homologous recombination pathways. This guide provides a comprehensive overview of the molecular mechanism of 3-AIN, its cellular ramifications, and detailed protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Introduction to 3-Aminoisonicotinamide (3-AIN)

3-Aminoisonicotinamide, a derivative of isonicotinamide, belongs to the class of nicotinamide analogs that have been instrumental in elucidating the roles of NAD⁺-consuming enzymes.[1][2] Its chemical structure, featuring a pyridine ring with an amino group at the 3-position and a carboxamide group at the 4-position, allows it to act as a mimic of the nicotinamide moiety of NAD⁺. This structural similarity is the cornerstone of its inhibitory action against NAD⁺-dependent enzymes.

Chemical Structure of 3-Aminoisonicotinamide:

-

IUPAC Name: 3-Aminopyridine-4-carboxamide

-

Molecular Formula: C₆H₇N₃O

-

Monohydrate Form: C₆H₇N₃O · H₂O

Historically, nicotinamide analogs like 3-aminobenzamide have been foundational tools in the study of PARP biology.[1] 3-AIN continues this legacy, providing a readily available and effective inhibitor for investigating the intricate cellular pathways dependent on PARP activity.

Core Mechanism: Competitive Inhibition of PARP Enzymes

The central mechanism of 3-AIN is its function as a competitive inhibitor of PARP enzymes, most notably PARP1 and PARP2, which are key players in the base excision repair (BER) pathway for single-strand DNA breaks.[3][4]

The catalytic cycle of PARP1/2 involves the binding of NAD⁺ to its active site. Upon detection of a DNA strand break, PARP utilizes NAD⁺ as a substrate to sequentially transfer ADP-ribose units onto itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR).[3] These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.

3-AIN, due to its structural resemblance to the nicotinamide portion of NAD⁺, competes for the same binding pocket in the PARP catalytic domain.[5] By occupying this site, it prevents the binding of NAD⁺ and consequently blocks the synthesis of PAR. This abrogation of PARylation is the primary inhibitory event.

Cellular Consequences of 3-AIN-Mediated Inhibition

The inhibition of PARP activity by 3-AIN has profound effects on cellular function, primarily centered on the disruption of the DNA damage response.

Impaired DNA Repair and Induction of Synthetic Lethality

The most significant consequence of PARP inhibition is the failure to repair single-strand DNA breaks (SSBs).[3] When a cell undergoes replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand breaks (DSBs).

In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death.[6] This phenomenon, known as synthetic lethality , is a cornerstone of PARP inhibitor-based cancer therapies. 3-AIN serves as a valuable tool to probe this sensitivity in various cancer cell models.

Effects on Other NAD⁺-Dependent Enzymes

As a nicotinamide analog, 3-AIN has the potential to inhibit other NAD⁺-dependent enzymes, most notably the sirtuins (SIRTs), which are a class of protein deacetylases involved in gene silencing, metabolism, and aging.[7] However, the inhibitory potency of nicotinamide and its analogs against sirtuins is generally lower than that against PARPs. For instance, the IC₅₀ values for nicotinamide against SIRT1 and SIRT3 are in the micromolar range, whereas its inhibitory effects on PARP activity are observed at similar or slightly higher concentrations.[2] While 3-AIN is primarily used as a PARP inhibitor, researchers should be aware of potential off-target effects on sirtuins, particularly at higher concentrations.

Quantitative Analysis of Nicotinamide Analog Inhibition

| Compound | Target Enzyme | IC₅₀ | Source |

| Nicotinamide | Human SIRT1 | 68.1 ± 1.8 µM | |

| Nicotinamide | Human SIRT3 | 36.7 ± 1.3 µM | |

| Isonicotinamide | Human SIRT1 | 12.2 ± 0.3 mM | |

| Isonicotinamide | Human SIRT3 | 13.8 ± 0.5 mM | |

| Nicotinamide | in vitro PARP | ~500 µM | [2] |

Experimental Protocols for Studying 3-AIN's Effects

In Vitro PARP Inhibition Assay (Chemiluminescent)

This protocol outlines a method to determine the in vitro efficacy of 3-AIN in inhibiting PARP1 activity. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected via a streptavidin-HRP conjugate.

Rationale: This assay directly quantifies the enzymatic activity of PARP1 by measuring its product. A reduction in the chemiluminescent signal in the presence of 3-AIN indicates inhibition of the enzyme.

Step-by-Step Methodology:

-

Plate Preparation: Coat a 96-well plate with histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Reagent Preparation: Prepare a reaction mixture containing PARP1 enzyme (e.g., 1 unit/well) and activated DNA in PARP reaction buffer.

-

Inhibitor Addition: Add serial dilutions of 3-Aminoisonicotinamide (e.g., from 1 µM to 10 mM) to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Reaction Initiation: Add biotinylated NAD⁺ to all wells to initiate the PARP reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Washing: Wash the plate three times with wash buffer to remove unincorporated biotinylated NAD⁺.

-

Detection: Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 30 minutes.

-

Signal Generation: After another wash step, add a chemiluminescent HRP substrate to the wells.

-

Data Acquisition: Immediately measure the luminescence using a microplate reader.

-

Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

Cellular Assay for DNA Damage: γH2AX Immunofluorescence Staining

This protocol describes how to visualize and quantify the formation of DSBs in cells treated with 3-AIN, using the phosphorylation of histone H2AX (γH2AX) as a biomarker.

Rationale: The formation of DSBs, a downstream consequence of PARP inhibition, triggers the phosphorylation of H2AX at serine 139. This modified histone, termed γH2AX, accumulates at the sites of DSBs, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy. An increase in γH2AX foci indicates an accumulation of DNA damage.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of 3-Aminoisonicotinamide for a specified duration (e.g., 24 hours). It is often beneficial to include a positive control for DNA damage (e.g., a low dose of a topoisomerase inhibitor or ionizing radiation).

-

Fixation: Gently wash the cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Wash three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the average number of foci per cell in 3-AIN treated samples compared to controls indicates an increase in DNA double-strand breaks.

Conclusion and Future Perspectives

3-Aminoisonicotinamide monohydrate remains a fundamental tool for probing the multifaceted roles of PARP enzymes in cellular physiology and pathology. Its mechanism as a competitive inhibitor of NAD⁺ binding provides a direct and potent means to disrupt PARP-mediated signaling, most notably in the DNA damage response. The downstream consequences of this inhibition, particularly the induction of synthetic lethality in HR-deficient cancer cells, underscore the therapeutic relevance of targeting this pathway. The experimental protocols detailed herein offer robust methodologies for researchers to investigate these effects both in vitro and in cellular contexts. While more specific and potent PARP inhibitors have been developed for clinical use, 3-AIN's broad utility and well-characterized mechanism ensure its continued importance in fundamental research and the initial stages of drug discovery. Future studies may continue to leverage 3-AIN to uncover novel PARP-dependent pathways and to better understand the mechanisms of resistance to clinical PARP inhibitors.

References

- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human PARP1 substrates and regulators of its catalytic activity: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-Inhibition of PARP and STAT3 as a Promising Approach for Triple-Negative Breast Cancer | MDPI [mdpi.com]

- 7. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of 3-Aminoisonicotinamide Monohydrate in DNA Repair Pathways

This guide provides a comprehensive technical overview of 3-Aminoisonicotinamide Monohydrate (3-AINAM) and its pivotal role in the intricate network of DNA repair pathways. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms of 3-AINAM action, offers practical experimental designs, and contextualizes its therapeutic potential.

Introduction: The Critical Nexus of NAD+ Metabolism and Genomic Stability

The integrity of our genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a sophisticated network of DNA damage response (DDR) pathways.[1] A central player in this process is the family of Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, which acts as a DNA damage sensor.[2][3] Upon detecting a DNA lesion, PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[2][4] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.[5][6]

Consequently, the cellular pool of NAD+ is intrinsically linked to the efficiency of DNA repair.[7][8] Enzymes that regulate NAD+ biosynthesis, therefore, represent critical nodes for therapeutic intervention. One such family of enzymes is the nicotinamide mononucleotide adenylyltransferases (NMNATs), which catalyze a key step in NAD+ production.[9][10] this compound (3-AINAM), a structural analog of nicotinamide, has emerged as a significant modulator of these interconnected pathways. This guide will dissect the dual role of 3-AINAM as both a PARP inhibitor and a modulator of NMNAT activity, thereby impacting DNA repair from multiple angles.

The Dual Mechanism of this compound

3-AINAM exerts its influence on DNA repair pathways primarily through two distinct, yet synergistic, mechanisms: the direct inhibition of PARP enzymes and the modulation of NMNAT activity, which in turn affects the availability of NAD+ for PARP-mediated repair.

Competitive Inhibition of Poly(ADP-ribose) Polymerases (PARPs)

Similar to its parent compound, nicotinamide, 3-AINAM acts as a competitive inhibitor of PARP enzymes.[11] The catalytic domain of PARP1 contains a binding site for NAD+. 3-AINAM, due to its structural resemblance to the nicotinamide moiety of NAD+, can occupy this site, thereby preventing the binding of NAD+ and inhibiting the synthesis of PAR chains.[4]

The consequences of PARP inhibition are profound. In the context of single-strand break (SSB) repair, the absence of PARylation prevents the efficient recruitment of the necessary repair machinery.[3][5] This leads to the persistence of SSBs, which can then collapse into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3][12] In cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (a condition known as "BRCAness"), the accumulation of these DSBs can lead to synthetic lethality, a key principle behind the clinical use of PARP inhibitors in cancer therapy.[3][13][14]

Figure 1: Mechanism of PARP1 inhibition by 3-AINAM leading to synthetic lethality.

Modulation of Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) Activity

The second arm of 3-AINAM's action involves its interaction with the NMNAT family of enzymes. NMNATs are central to NAD+ biosynthesis, catalyzing the conversion of nicotinamide mononucleotide (NMN) or nicotinic acid mononucleotide (NaMN) to NAD+ or nicotinic acid adenine dinucleotide (NaAD+), respectively.[9][10] There are three main isoforms of NMNAT in mammalian cells, each with distinct subcellular localizations: NMNAT1 (nuclear), NMNAT2 (Golgi and cytoplasm), and NMNAT3 (mitochondrial).[9]

While the direct inhibitory profile of 3-AINAM on each NMNAT isoform requires further detailed characterization, its structural similarity to nicotinamide suggests a potential role as a substrate analog or inhibitor. By modulating NMNAT activity, 3-AINAM can influence the cellular NAD+ pool. A reduction in NAD+ levels would synergize with its direct PARP inhibitory effects by limiting the substrate available for any residual PARP activity.

Figure 2: The role of NMNAT in NAD+ biosynthesis and its potential modulation by 3-AINAM.

Experimental Protocols for Investigating 3-AINAM's Effects

To rigorously assess the impact of 3-AINAM on DNA repair pathways, a multi-pronged experimental approach is necessary. This section outlines key methodologies for characterizing its effects on PARP and NMNAT activity.

In Vitro PARP Activity Assay

This assay directly measures the enzymatic activity of PARP1 in the presence of 3-AINAM.

Principle: This is a colorimetric assay that quantifies the amount of NAD+ consumed by recombinant PARP1 in the presence of damaged DNA. The remaining NAD+ is then used in a coupled enzymatic reaction to generate a colored product, which is measured spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 3-AINAM in a suitable solvent (e.g., DMSO or water).

-

Reconstitute recombinant human PARP1 enzyme to the manufacturer's recommended concentration.

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

-

Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA).

-

Prepare NAD+ and colorimetric developer solutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add varying concentrations of 3-AINAM (and a vehicle control).

-

Add the activated DNA to all wells.

-

Add the recombinant PARP1 enzyme to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Add the NAD+ cycling enzyme mixture and incubate.

-

Add the colorimetric developer and incubate until a stable color develops.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percentage of PARP inhibition for each concentration of 3-AINAM relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the 3-AINAM concentration to determine the IC50 value.

-

| Component | Purpose | Typical Concentration |

| Recombinant PARP1 | Enzyme source | 1-5 mU/well |

| Activated DNA | PARP1 activator | 10 µg/mL |

| NAD+ | PARP1 substrate | 250 µM |

| 3-AINAM | Inhibitor | 0.1 µM - 1 mM |

| Reaction Buffer | Optimal enzyme conditions | pH 8.0 |

Table 1: Key components for an in vitro PARP activity assay.

Cellular PARP Activity Assay (PAR-Immunoblotting)

This assay assesses the level of PARylation in cells treated with 3-AINAM and a DNA damaging agent.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with 3-AINAM. Cell lysates are then subjected to Western blotting to detect the levels of PAR chains using a specific anti-PAR antibody.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of 3-AINAM for 1-2 hours.

-

Induce DNA damage by treating with an agent such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) for a short duration (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against PAR.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the PAR signal to the loading control.

-

Compare the levels of PARylation in 3-AINAM-treated cells to the control cells.

-

NMNAT Activity Assay

This assay measures the activity of NMNAT enzymes in the presence of 3-AINAM.

Principle: This can be a coupled enzymatic assay where the NAD+ produced by NMNAT is used in a subsequent reaction to generate a detectable signal (colorimetric, fluorometric, or luminescent).[15][16][17]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of 3-AINAM.

-

Obtain recombinant NMNAT1, NMNAT2, or NMNAT3 enzyme.

-

Prepare a reaction buffer specific for the NMNAT isoform being tested.

-

Prepare solutions of the substrates: NMN and ATP.

-

Prepare the components for the coupled detection reaction (e.g., alcohol dehydrogenase and a tetrazolium salt for a colorimetric assay).[18]

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add varying concentrations of 3-AINAM.

-

Add the NMNAT enzyme.

-

Initiate the reaction by adding NMN and ATP.

-

Incubate at 37°C.

-

Add the detection reagents and incubate to allow for signal development.

-

-

Data Analysis:

-

Measure the signal (absorbance, fluorescence, or luminescence).

-

Calculate the percentage of NMNAT inhibition for each concentration of 3-AINAM.

-

Determine the IC50 value.

-

| Component | Purpose | Typical Concentration |

| Recombinant NMNAT | Enzyme source | Varies by isoform |

| NMN | Substrate | 0.5-1 mM |

| ATP | Substrate | 0.5-1 mM |

| 3-AINAM | Inhibitor | Varies |

| Detection System | Signal generation | As per kit instructions |

Table 2: Key components for an in vitro NMNAT activity assay.

Drug Development and Therapeutic Implications

The dual-action mechanism of 3-AINAM presents a compelling rationale for its exploration in drug development, particularly in oncology.

Sensitization to DNA Damaging Agents

By inhibiting PARP-mediated DNA repair, 3-AINAM can sensitize cancer cells to the cytotoxic effects of chemotherapy and radiotherapy.[19] This is especially relevant for tumors that rely heavily on PARP activity for survival.

Synthetic Lethality in HR-Deficient Tumors

As with other PARP inhibitors, 3-AINAM holds promise for the treatment of cancers with underlying defects in homologous recombination, such as those with BRCA1 or BRCA2 mutations.[3][13]

Overcoming Resistance to PARP Inhibitors

Resistance to PARP inhibitors can arise through various mechanisms, including the upregulation of NAD+ biosynthesis pathways. By targeting both PARP and NMNAT, 3-AINAM may offer a strategy to overcome or prevent the development of resistance to single-agent PARP inhibitors.[6][20]

Figure 3: A generalized workflow for the development of 3-AINAM as a therapeutic agent.

Conclusion and Future Directions

This compound stands at the intersection of two critical cellular processes: DNA repair and NAD+ metabolism. Its ability to inhibit PARP enzymes and modulate NMNAT activity provides a powerful, multi-faceted approach to disrupting the DNA damage response in cancer cells. The experimental frameworks outlined in this guide offer a robust starting point for researchers to further elucidate the precise mechanisms of 3-AINAM and to explore its full therapeutic potential.

Future research should focus on:

-

Isoform-specific effects: Delineating the inhibitory profile of 3-AINAM against each of the NMNAT isoforms.

-

Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to 3-AINAM therapy.

-

Combination strategies: Investigating synergistic combinations of 3-AINAM with other anticancer agents, including immunotherapy.[14]

By continuing to unravel the intricate biology surrounding 3-AINAM, the scientific community can pave the way for novel and effective cancer therapies that exploit the fundamental dependencies of tumor cells on DNA repair and metabolic pathways.

References

- 1. Frontiers | Harnessing DNA Repair Defects to Augment Immune-Based Therapies in Triple-Negative Breast Cancer [frontiersin.org]

- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. goldmanlaboratories.com [goldmanlaboratories.com]

- 8. NAD+ in DNA repair and mitochondrial maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives [mdpi.com]

- 10. NMN/NaMN adenylyltransferase (NMNAT) and NAD kinase (NADK) inhibitors: chemistry and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. OR | Free Full-Text | Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials [techscience.com]

- 14. mdpi.com [mdpi.com]

- 15. NMNAT1 Activity Assay Kit (Colorimetric) (ab221820) | Abcam [abcam.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. signosisinc.com [signosisinc.com]

- 19. Study protocols of three parallel phase 1 trials combining radical radiotherapy with the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Studies of an experimental ovarian cancer therapy identify a biomarker of treatment response | Center for Cancer Research [ccr.cancer.gov]

The Dawn of a PARP Inhibitor: A Technical Chronicle of 3-Aminoisonicotinamide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Genesis of a Therapeutic Strategy

In the intricate landscape of oncological research, the targeting of cellular DNA repair mechanisms has emerged as a cornerstone of modern therapeutic innovation. Among the key players in this arena are the Poly(ADP-ribose) polymerase (PARP) enzymes, critical components of the base excision repair (BER) pathway. The strategic inhibition of PARP has given rise to a powerful class of anti-cancer agents, particularly effective in tumors harboring deficiencies in homologous recombination repair (HRR), a prime example being those with BRCA1/2 mutations. This technical guide delves into the historical development and discovery of a notable, albeit less clinically advanced, member of this family: 3-Aminoisonicotinamide. While its journey from benchtop to bedside has been less conspicuous than that of its clinically approved counterparts, its story provides valuable insights into the fundamental principles of PARP inhibition and the evolution of this therapeutic strategy.

Chapter 1: The Nicotinamide Heritage - Early Glimmers of PARP Inhibition

The narrative of 3-Aminoisonicotinamide is intrinsically linked to the broader history of nicotinamide and its analogs as modulators of cellular metabolism and DNA repair. Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), the very substrate consumed by PARP enzymes to synthesize poly(ADP-ribose) chains at sites of DNA damage.

Early investigations into nicotinamide analogs revealed their capacity to interfere with NAD+-dependent processes. One of the earliest and most well-studied of these was 3-aminobenzamide , a structural relative of 3-Aminoisonicotinamide. At millimolar concentrations, 3-aminobenzamide demonstrated inhibitory effects on PARP activity, providing a crucial proof-of-concept for this therapeutic approach.[1] These pioneering studies laid the groundwork for the development of more potent and specific PARP inhibitors.

Another related compound, 6-aminonicotinamide , an antagonist of nicotinic acid, was found to have profound effects on cellular processes and was investigated for its toxicological and biochemical properties.[2][3] While not a direct precursor in the development of 3-Aminoisonicotinamide, the study of such analogs contributed to a growing understanding of how modifications to the nicotinamide scaffold could influence biological activity.

Chapter 2: The Emergence of 3-Aminoisonicotinamide - Synthesis and Foundational Investigations

While a singular, seminal publication detailing the "discovery" of 3-Aminoisonicotinamide is not readily apparent in the historical literature, its synthesis falls within the broader exploration of nicotinamide and isonicotinamide derivatives. The core chemical structure, 3-aminopyridine-4-carboxamide, represents a specific arrangement of functional groups on the pyridine ring that chemists have explored for various potential biological activities.

General synthetic strategies for nicotinamide and isonicotinamide derivatives often involve multi-component reactions or modifications of commercially available starting materials. For instance, the synthesis of novel nicotinamides has been achieved through the reaction of monothiomalonanilide with arylidenemalononitriles.[4] Another approach describes a one-pot transformation of cyclic 1,3-dicarbonyls with N-(isonicotinoyl)glycine to yield N-substituted isonicotinamides.[5] While these examples do not provide a specific protocol for 3-Aminoisonicotinamide, they illustrate the chemical methodologies available for creating a diverse library of such compounds.

The initial biological evaluation of 3-Aminoisonicotinamide would have logically followed from the established role of nicotinamide analogs as PARP inhibitors. Researchers would have sought to determine if this specific isomer possessed enhanced potency or a more favorable pharmacological profile compared to its predecessors like 3-aminobenzamide.

Chapter 3: Unraveling the Mechanism of Action - A PARP-Centric Perspective

The primary mechanism of action of 3-Aminoisonicotinamide, like other first-generation PARP inhibitors, is its function as a competitive inhibitor at the NAD+ binding site of PARP enzymes, particularly PARP1 and PARP2.

Competitive Inhibition of PARP

As depicted in the workflow, in the presence of a DNA single-strand break, PARP1 is recruited to the site of damage. It then binds to its substrate, NAD+, and catalyzes the formation of long chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair process. 3-Aminoisonicotinamide, by mimicking the nicotinamide portion of NAD+, occupies the catalytic site of PARP1. This competitive binding prevents the synthesis of PAR, thereby stalling the recruitment of the necessary repair machinery and leading to the accumulation of unrepaired single-strand breaks.

The Principle of Synthetic Lethality

The therapeutic efficacy of PARP inhibitors like 3-Aminoisonicotinamide is most pronounced in the context of "synthetic lethality." This concept applies to cancer cells that have a pre-existing defect in a parallel DNA repair pathway, most notably the homologous recombination repair (HRR) pathway, which is responsible for repairing double-strand breaks.

In a healthy cell, if the BER pathway is inhibited, the cell can still repair the resulting double-strand breaks that occur during DNA replication using the HRR pathway. However, in a cancer cell with a defective HRR pathway (e.g., due to BRCA1 or BRCA2 mutations), the inhibition of PARP by 3-Aminoisonicotinamide creates a synthetic lethal scenario. The accumulation of unrepaired single-strand breaks leads to the collapse of replication forks and the formation of double-strand breaks. With a compromised HRR pathway, the cell is unable to repair this extensive DNA damage, ultimately leading to apoptosis.

Chapter 4: Preclinical Evaluation - Gauging Therapeutic Potential

While extensive, publicly available preclinical data specifically for 3-Aminoisonicotinamide is limited compared to its more clinically advanced analogs, we can infer its expected biological effects based on the broader class of nicotinamide-based PARP inhibitors.

In Vitro Studies

A standard preclinical evaluation would involve a series of in vitro assays to characterize the potency and selectivity of 3-Aminoisonicotinamide.

Table 1: Representative In Vitro Assays for PARP Inhibitor Characterization

| Assay Type | Purpose | Key Parameters Measured |

| Enzymatic Assay | To determine the direct inhibitory effect on PARP enzyme activity. | IC50 (half-maximal inhibitory concentration) |

| Cell Viability Assay | To assess the cytotoxic effects on cancer cell lines. | GI50 (half-maximal growth inhibition) |

| Clonogenic Survival Assay | To evaluate the long-term ability of cells to proliferate after treatment. | Surviving fraction |

| Western Blot Analysis | To measure the levels of PARylation and DNA damage markers (e.g., γH2AX). | Protein expression levels |

| Immunofluorescence | To visualize the localization of DNA repair proteins and DNA damage foci. | Cellular localization and foci formation |

It is important to note that the potency of early nicotinamide analogs like 3-aminobenzamide was in the micromolar to millimolar range.[1] It is anticipated that 3-Aminoisonicotinamide would exhibit similar potency.

In Vivo Models

Following promising in vitro results, the efficacy and toxicity of 3-Aminoisonicotinamide would be evaluated in preclinical animal models.

These studies would typically involve the use of immunodeficient mice bearing xenografts of human cancer cell lines, particularly those with known BRCA mutations. The primary endpoints would be the inhibition of tumor growth and the assessment of any associated toxicities.

Chapter 5: The Path Forward and the Legacy of Early PARP Inhibitors

While 3-Aminoisonicotinamide itself has not progressed to widespread clinical use, its existence and the study of related nicotinamide analogs were crucial stepping stones in the development of the highly potent and selective PARP inhibitors that are now integral to cancer therapy. The journey from the early, weakly inhibitory nicotinamide analogs to the sophisticated drugs in clinical use today is a testament to the power of medicinal chemistry and a deep understanding of the underlying biology of DNA repair.

The historical development of compounds like 3-Aminoisonicotinamide underscores the iterative nature of drug discovery. Each compound, regardless of its ultimate clinical success, contributes to a collective body of knowledge that fuels future innovation. For researchers and drug development professionals, the story of 3-Aminoisonicotinamide serves as a valuable case study in the evolution of a therapeutic class and a reminder of the foundational discoveries that pave the way for clinical breakthroughs.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of neonatal treatment with 6-aminonicotinamide on basal and isoproterenol-stimulated ornithine decarboxylase activity in cerebellum of the development rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

A comprehensive literature review of 3-Aminoisonicotinamide Monohydrate studies.

An In-Depth Technical Guide to 3-Aminoisonicotinamide: A Dual Modulator of Cellular Metabolism for Therapeutic Development

Authored by a Senior Application Scientist

This guide provides a comprehensive literature review of 3-Aminoisonicotinamide (3-AIN), a molecule of significant interest in the fields of oncology and metabolic research. We will delve into its core mechanisms of action, established experimental protocols for its characterization, and its current standing in the landscape of drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Introduction: Unveiling 3-Aminoisonicotinamide

3-Aminoisonicotinamide, a pyridinecarboxamide derivative, has emerged as a critical chemical probe and potential therapeutic agent due to its potent inhibitory effects on key enzymes that regulate cellular metabolism and DNA repair. While often supplied as a monohydrate for stability (3-Aminoisonicotinamide Monohydrate), its biological activity resides in the 3-AIN molecule itself.[1] Its primary significance lies in its role as a dual inhibitor, targeting both Poly(ADP-ribose) polymerase (PARP) and Nicotinamide Phosphoribosyltransferase (NAMPT), two critical nodes in cancer cell survival and proliferation. This dual-action mechanism makes it a compelling candidate for anticancer strategies, particularly in tumors reliant on these pathways.[2][3]

Chemical and Physical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in experimental settings, from solution preparation to analytical characterization.

| Property | Value | Source |

| IUPAC Name | 3-Aminopyridine-4-carboxamide | [1] |

| CAS Number | 64188-97-2 (Anhydrous) | [4] |

| 1434128-46-7 (Monohydrate) | [1] | |

| Molecular Formula | C₆H₇N₃O | |

| Molecular Weight | 137.14 g/mol | [5] |

| Synonyms | 3-Amino-isonicotinamide, 3-Aminopyridine-4-carboxamide | [1][4] |

Core Mechanism of Action: A Two-Pronged Assault on Cancer Metabolism

The therapeutic potential of 3-Aminoisonicotinamide stems from its ability to simultaneously disrupt two vital cellular processes: DNA damage repair and NAD⁺ biosynthesis. This dual inhibition creates a powerful synthetic lethality scenario in cancer cells.

PARP Inhibition and Disruption of DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for the DNA damage response (DDR).[6] When single-strand DNA breaks occur, PARP1 and PARP2 are recruited to the site of damage. They catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[7]

PARP inhibitors, including 3-AIN and its analogs like 3-aminobenzamide, act as competitive inhibitors by mimicking the structure of nicotinamide, the substrate for the PARylation reaction.[7][8] By blocking PARP's catalytic activity, these inhibitors prevent the efficient repair of single-strand breaks. Consequently, during DNA replication, these unrepaired single-strand breaks are converted into more lethal double-strand breaks. In cancer cells with pre-existing defects in homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as synthetic lethality .[2]

NAMPT Inhibition and NAD⁺ Depletion

Nicotinamide adenine dinucleotide (NAD⁺) is an essential cofactor for a vast array of cellular processes, including redox reactions in energy metabolism (glycolysis, oxidative phosphorylation) and as a substrate for enzymes like PARPs and sirtuins.[3] Cancer cells, with their high metabolic and proliferative rates, have a heightened demand for NAD⁺.[3][9]

The primary route for NAD⁺ regeneration in mammalian cells is the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[3][10][11] NAMPT converts nicotinamide (NAM) into nicotinamide mononucleotide (NMN), which is then converted to NAD⁺.[9][10]

3-Aminoisonicotinamide and other potent NAMPT inhibitors (e.g., FK866, KPT-9274) block this crucial step.[10][12] The resulting depletion of the cellular NAD⁺ pool has catastrophic consequences for cancer cells:

-

Metabolic Crisis: Inhibition of NAD⁺-dependent enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in glycolysis, leads to a shutdown of ATP production and severe metabolic stress.[11]

-

Impaired DNA Repair: The depletion of NAD⁺ further cripples PARP activity, as PARP requires NAD⁺ as a substrate. This synergizes with the direct competitive inhibition of PARP.

-

Induction of Apoptosis: The combination of metabolic collapse and accumulation of DNA damage triggers programmed cell death.[12]

The following diagram illustrates the dual inhibitory action of 3-Aminoisonicotinamide on these interconnected pathways.

Caption: Dual inhibition of PARP and NAMPT by 3-Aminoisonicotinamide.

Applications in Drug Discovery and Development

The primary application of 3-AIN and its derivatives is in oncology. The rationale for targeting NAMPT and PARP is strong, as cancer cells are often "addicted" to these pathways to sustain their rapid growth and overcome genomic instability.[3]

-

Monotherapy in HR-Deficient Tumors: Similar to other PARP inhibitors, 3-AIN holds promise as a single agent in tumors with deficiencies in homologous recombination repair, such as those found in certain breast, ovarian, and prostate cancers.[2][6]

-

Combination Therapy: The true potential may lie in combination strategies. By depleting NAD⁺, 3-AIN can sensitize cancer cells to DNA-damaging agents (chemotherapy, radiotherapy), whose efficacy relies on overwhelming the cell's repair capacity.[8]

-

Overcoming Resistance: Targeting NAMPT may offer a strategy to overcome resistance to PARP inhibitors, which can develop through various mechanisms.

Currently, several NAMPT inhibitors are in clinical trials for solid tumors and hematological malignancies.[3][12] While 3-AIN itself is primarily a research tool, it serves as a scaffold and proof-of-concept for the development of more potent and selective dual inhibitors.

Key Experimental Protocols

To rigorously evaluate the activity of 3-Aminoisonicotinamide, a series of validated in vitro assays are essential. The following protocols provide a foundation for characterizing its dual inhibitory function.

Protocol: In Vitro PARP Activity Assay (Colorimetric)

This protocol describes a method to quantify the direct inhibitory effect of 3-AIN on PARP enzyme activity.

Causality: This assay directly measures the synthesis of poly(ADP-ribose) (PAR), the product of the PARP enzyme. By comparing the PAR production in the presence and absence of 3-AIN, we can quantify its inhibitory potency (e.g., calculate an IC₅₀ value). The use of biotinylated NAD⁺ allows for a colorimetric readout, providing a robust and high-throughput method.

Methodology:

-

Plate Preparation: Coat a 96-well plate with histones (PARP substrates) and incubate overnight at 4°C. Wash the plate 3 times with PBS.

-

Reagent Preparation:

-

Prepare a stock solution of 3-AIN in DMSO and create a serial dilution series (e.g., from 100 µM to 1 nM) in PARP buffer. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.

-

Prepare the reaction cocktail containing recombinant PARP1 enzyme and biotinylated NAD⁺ in PARP buffer.

-

-

Reaction Initiation: Add the 3-AIN dilutions or vehicle control to the appropriate wells. Immediately add the PARP reaction cocktail to all wells except the background control to start the reaction.

-

Incubation: Incubate the plate for 1 hour at 37°C to allow for the PARylation reaction.

-

Detection:

-

Wash the plate 5 times with PBS containing 0.1% Tween-20 (PBST) to remove unreacted components.

-

Add Streptavidin-Horseradish Peroxidase (Strep-HRP) conjugate diluted in blocking buffer to each well. Incubate for 1 hour at room temperature. The Strep-HRP will bind to the biotinylated PAR chains attached to the histones.

-

Wash the plate 5 times with PBST.

-

Add TMB substrate to each well. A blue color will develop in wells with HRP activity.

-

Stop the reaction by adding 2N H₂SO₄. The color will turn yellow.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Subtract the background absorbance. Plot the percentage of PARP activity against the log concentration of 3-AIN. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

The workflow for this assay is visualized below.

Caption: Experimental workflow for the in vitro PARP activity assay.

Protocol: Cellular NAD⁺/NADH Quantification

Causality: This protocol measures the total cellular NAD⁺ and NADH levels, which are direct downstream indicators of NAMPT activity. A significant decrease in the NAD⁺/NADH pool upon treatment with 3-AIN provides functional validation of its NAMPT inhibitory effect in a cellular context.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., a cancer cell line known to be sensitive to NAMPT inhibition) in a 96-well plate and allow them to adhere overnight. Treat the cells with a dilution series of 3-AIN for a predetermined time (e.g., 24-72 hours).

-

Cell Lysis: Wash the cells with PBS. Lyse the cells using an NAD⁺/NADH extraction buffer.

-

Quantification:

-

Transfer the lysate to a new 96-well plate.

-

To measure total NAD (NAD⁺ + NADH), add the NAD Cycling Enzyme Mix and incubate for 1-4 hours at room temperature. This enzyme mix contains glucose-6-phosphate dehydrogenase, which reduces NAD⁺ to NADH.

-

The cycling reaction generates a product that can be measured either colorimetrically (absorbance at ~450 nm) or fluorometrically (Ex/Em = 535/587 nm).

-

(Optional) To measure NADH specifically, the lysate can be heated to 60°C for 30 minutes to decompose NAD⁺ before adding the cycling mix. NAD⁺ can then be calculated by subtracting the NADH value from the total NAD value.

-

-

Data Analysis: Generate a standard curve using known concentrations of NAD⁺. Calculate the NAD⁺ concentration in the samples based on the standard curve and normalize to the protein concentration or cell number of each sample. Plot the cellular NAD⁺ levels against the 3-AIN concentration.

Toxicology and Safety Profile

While specific toxicology data for this compound is limited in public literature, studies on related nicotinamide analogs, such as nicotinamide mononucleotide (NMN), provide some context. In rodent models, NMN has been shown to have a low acute oral toxicity, with an LD₅₀ greater than 2000 mg/kg body weight.[13][14] Sub-chronic 90-day studies also indicate a high no-observed-adverse-effect level (NOAEL).[14] However, it is crucial to note that 3-AIN is an inhibitor of nicotinamide metabolism, unlike NMN which is a precursor. Therefore, the toxicological profile of 3-AIN is expected to be driven by the on-target effects of NAD⁺ depletion. Potential toxicities could include effects on highly metabolic normal tissues, such as hematopoietic cells, which necessitates careful dose-finding and safety assessments in preclinical development.

Conclusion and Future Directions

3-Aminoisonicotinamide is a powerful research tool that has illuminated the critical reliance of cancer cells on the interconnected pathways of DNA repair and NAD⁺ metabolism. Its dual inhibitory action on PARP and NAMPT provides a robust rationale for the development of next-generation anticancer therapeutics.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Developing derivatives of 3-AIN with improved potency, selectivity, and pharmacokinetic properties.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to NAMPT or dual NAMPT/PARP inhibition.

-

In Vivo Efficacy: Translating the promising in vitro results into well-designed animal models to assess anti-tumor efficacy and establish a therapeutic window.

-

Clinical Translation: Advancing optimized lead compounds into early-phase clinical trials to evaluate safety and preliminary efficacy in cancer patients.[12]

By building upon the foundational knowledge provided by studies on 3-Aminoisonicotinamide, the scientific community is well-positioned to exploit this metabolic vulnerability for the next wave of targeted cancer therapies.

References

- 1. This compound [synhet.com]

- 2. Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. 64188-97-2|3-Aminoisonicotinamide|BLD Pharm [bldpharm.com]

- 5. 2-Aminoisonicotinamide | C6H7N3O | CID 351653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Nicotinamide Phosphoribosyltransferase Reduces Neutrophil-Mediated Injury in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Investigation of 3-Aminoisonicotinamide Monohydrate as a Putative NAMPT Modulator for Neurodegenerative Disease Research

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the preliminary evaluation of 3-Aminoisonicotinamide Monohydrate for applications in neurodegenerative diseases. Given the nascent state of direct research on this specific molecule, this guide establishes a logical, evidence-based pathway for its investigation by leveraging established principles of its hypothesized target, Nicotinamide Phosphoribosyltransferase (NAMPT).

Section 1: Introduction to this compound

This compound is a pyridinecarboxamide derivative. Its structural similarity to nicotinamide, the primary substrate for the enzyme NAMPT, forms the scientific basis for its hypothesized mechanism of action.

1.1 Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-aminopyridine-4-carboxamide;hydrate | [1] |

| CAS Number | 1434128-46-7 | [1] |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| PubChem CID | 74892478 | [1] |

1.2 Hypothesized Mechanism of Action Based on its structure, this compound is postulated to act as a competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). This enzyme is the rate-limiting step in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[2][3] The central hypothesis is that by binding to NAMPT, this compound would modulate the intracellular pool of NAD+, a critical coenzyme for cellular metabolism, DNA repair, and signaling.[4] Verification of this hypothesis is the essential first step in its research program.

Section 2: The NAMPT-NAD⁺ Axis: A Critical Hub in Neuronal Health

To understand the therapeutic potential of any NAMPT modulator, one must first appreciate the central role of the NAMPT-NAD⁺ signaling axis. In mammals, the majority of cellular NAD⁺ is generated via the salvage pathway where NAMPT converts nicotinamide (NAM) to nicotinamide mononucleotide (NMN).[5] NMN is then converted to NAD⁺ by NMN adenylyl transferases (NMNATs).[2]

NAD⁺ is not only a key coenzyme for redox reactions essential for energy metabolism but also a substrate for several critical enzyme families:

-

Sirtuins (SIRTs): A class of NAD⁺-dependent deacetylases that regulate gene expression, mitochondrial function, and stress resistance. SIRT1, in particular, is a well-studied neuroprotective agent.[6]

-

Poly(ADP-ribose) Polymerases (PARPs): Enzymes involved in DNA repair and cell death pathways.[4]

-

CD38: A transmembrane enzyme involved in calcium signaling.[7]

The NAMPT-NAD⁺-SIRT cascade functions as a powerful intrinsic defense system for the cell.[4] Consequently, dysregulation of this axis, particularly the age-related decline in NAD⁺ levels, is strongly implicated in the pathogenesis of neurodegenerative diseases.[4][5]

Section 3: The Dichotomy of NAMPT Modulation in Neurodegeneration

The therapeutic strategy for targeting the NAMPT-NAD⁺ axis in neurodegeneration is complex and presents a significant dichotomy. Unlike in oncology, where potent NAMPT inhibition aims to starve cancer cells of energy[8], the goal in neurodegeneration is nuanced.

3.1 The Case for NAD⁺ Augmentation A substantial body of evidence suggests that boosting depleted NAD⁺ levels is neuroprotective. This is typically achieved by supplementing with NAD⁺ precursors that bypass the NAMPT rate-limiting step, such as nicotinamide riboside (NR) or nicotinamide mononucleotide (NMN).

-

Parkinson's Disease (PD): Preclinical research has shown that NR treatment can have protective effects on the brain.[9] A phase I clinical trial (NADPARK) found that NR supplementation in PD patients was well-tolerated, increased brain NAD⁺ levels, and reduced markers of inflammation.[9][10]

-

Alzheimer's Disease (AD): Preclinical work supports the hypothesis that nicotinamide can reduce the phosphorylation of tau, a key pathological hallmark of AD.[11] Clinical trials are underway to test high doses of nicotinamide in patients with mild cognitive impairment or mild AD.[11][12]

3.2 The Case for Low-Dose NAMPT Inhibition Counterintuitively, some studies suggest that mild or targeted NAMPT inhibition could be beneficial, primarily by modulating neuroinflammation. Chronic activation of microglia and astrocytes is a key driver of neuronal damage in many neurodegenerative conditions.[13][14]

-

NAMPT inhibitors like FK866 have been shown to exert neuroprotective effects through their anti-neuroinflammatory actions.[5]

-

Low-dose administration of FK866 (approximately 1% of the dose used in cancer models) was found to alleviate aging-induced cognitive impairment in mice by enhancing autophagy and reducing neuroinflammation markers like TNFα and IL-6.[5]

3.3 The Critical Risk of Over-Inhibition The therapeutic window for NAMPT inhibitors in a neurodegenerative context is likely very narrow.[15] Aggressive depletion of NAD⁺ in neurons is detrimental. A recent study demonstrated that the conditional knockout of the Nampt gene specifically in dopaminergic neurons leads to their time-dependent loss, impairment of the nigrostriatal pathway, and the development of Parkinson's-like motor dysfunction in mice.[16] This finding underscores that sustained, high-level NAMPT inhibition is likely to exacerbate, not alleviate, neurodegeneration.

Section 4: A Framework for Preclinical Evaluation

The following experimental framework is proposed for the systematic evaluation of this compound, or any novel putative NAMPT inhibitor, for neurodegenerative applications.

4.1 In Vitro Characterization Workflow The primary objective is to confirm the mechanism of action and establish a therapeutic concentration range, differentiating between potentially neuroprotective, anti-inflammatory effects and overt cytotoxicity.

4.1.1 Protocol: Biochemical NAMPT Inhibition Assay This protocol is adapted from established coupled-enzyme assays used to measure NAMPT activity.[2]

Objective: To quantify the direct inhibitory effect of this compound on NAMPT enzymatic activity and determine its IC₅₀ value.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human NAMPT enzyme, nicotinamide (substrate), ATP, and phosphoribosyl pyrophosphate (PRPP).

-

Compound Addition: Add varying concentrations of this compound (e.g., from 1 pM to 100 µM) to the wells. Include a known inhibitor (e.g., FK866) as a positive control and DMSO as a vehicle control.

-

Initiation & Incubation: Initiate the reaction and incubate at 37°C for a defined period (e.g., 60 minutes). NAMPT will produce NMN.

-

Coupled Reaction: Add a coupling enzyme mixture containing NMNAT (to convert NMN to NAD⁺), alcohol dehydrogenase (ADH), and diaphorase. ADH uses NAD⁺ to produce NADH, which in turn is used by diaphorase to reduce a colorimetric or fluorometric probe (e.g., WST-1).[2]

-

Detection: Measure the absorbance or fluorescence at the appropriate wavelength. The signal is directly proportional to the amount of NAD⁺ produced and thus to NAMPT activity.

-

Analysis: Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

4.1.2 Protocol: Cellular Neuroprotection Assay Objective: To determine if this compound can protect neuronal cells from a disease-relevant toxic insult.

Methodology:

-

Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) at a suitable density (e.g., 10,000 cells/well) in a 96-well plate and allow cells to adhere overnight.

-

Pre-treatment: Treat the cells with a range of non-toxic concentrations of this compound (determined from prior cytotoxicity tests) for 1-2 hours.

-

Toxic Insult: Add a neurotoxin to induce cell stress. The choice of toxin should model the disease of interest:

-

Incubation: Co-incubate the cells with the compound and the toxin for 24-48 hours.

-

Viability Assessment: Measure cell viability using a standard method. The MTT assay, which measures mitochondrial reductase activity, is a common choice.[3]

-

Analysis: Calculate the percentage of neuroprotection relative to cells treated with the toxin alone.

4.2 Summary of Key Preclinical Data A successful preclinical data package should clearly summarize the findings from these initial assays.

| Parameter | Example Value | Interpretation |

| NAMPT Biochemical IC₅₀ | 5.1 nM | Confirms potent, direct inhibition of the target enzyme. |

| Neuronal Cytotoxicity EC₅₀ | 1.5 µM | Defines the upper limit for safe dosing in cellular models. |

| Neuroprotection (vs. Rotenone) | 45% at 50 nM | Demonstrates a protective effect at a concentration far below cytotoxic levels. |

| TNF-α Inhibition (LPS-stimulated microglia) | 60% at 50 nM | Supports the anti-neuroinflammatory mechanism of action. |

4.3 In Vivo Proof-of-Concept Following successful in vitro characterization, studies in animal models are necessary to assess efficacy and safety.

-

Model Selection: The choice of model is critical and depends on the therapeutic hypothesis.

-

Key Endpoints: Evaluation should include a combination of behavioral testing (e.g., Morris water maze for memory in AD models, rotarod test for motor coordination in PD models), post-mortem brain analysis (immunohistochemistry for neuronal loss, e.g., tyrosine hydroxylase-positive neurons in PD), and biochemical assays (ELISA for inflammatory cytokines in brain lysates).

Section 5: Challenges and Future Directions

The translation of a NAMPT modulator for neurodegenerative diseases faces significant hurdles that must be addressed.

-

Therapeutic Window: As highlighted, the primary challenge is the narrow therapeutic window. Dosing must be carefully optimized to achieve anti-inflammatory effects without causing detrimental NAD⁺ depletion in neurons.[15]

-

Blood-Brain Barrier (BBB) Penetration: The compound must efficiently cross the BBB to reach its target in the central nervous system. Early pharmacokinetic and brain disposition studies are essential.

-

Biomarker Development: Identifying reliable biomarkers (e.g., in CSF or plasma) to monitor target engagement and the metabolic effects of the drug in humans will be critical for clinical development.[10]

Future research should focus on developing NAMPT modulators with improved safety profiles, potentially through cell-type-specific delivery mechanisms or by designing partial inhibitors that dampen, rather than ablate, enzyme activity. Combination therapies, pairing a low-dose NAMPT inhibitor with an NAD⁺ precursor like NR, could represent a novel strategy to simultaneously quell inflammation and support neuronal metabolism.

References

- 1. This compound [synhet.com]

- 2. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinamide phosphoribosyltransferase inhibitor ameliorates mouse aging-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases [frontiersin.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Nicotinamide riboside for Parkinson's: pilot results published - Cure Parkinson's [cureparkinsons.org.uk]

- 10. Nicotinamide Adenine Dinucleotide Supplementation in Parkinson's Disease: A Potential Disease‐Modifying Agent Targeting Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Phase 2A Proof-of-Concept Double-Blind, Randomized, Placebo-Controlled Trial of Nicotinamide in Early Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets [frontiersin.org]

- 15. What are the therapeutic applications for NAMPT inhibitors? [synapse.patsnap.com]

- 16. Ablation of NAMPT in dopaminergic neurons leads to neurodegeneration and induces Parkinson's disease in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Understanding the pharmacodynamics of 3-Aminoisonicotinamide Monohydrate.

An In-depth Technical Guide to the Pharmacodynamics of 3-Aminoisonicotinamide Monohydrate

Introduction: A New Perspective on PARP Inhibition

Within the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes has emerged as a cornerstone strategy, particularly for cancers harboring defects in DNA repair.[1][2] PARP enzymes, especially PARP1 and PARP2, are critical sentinels of genome integrity, orchestrating the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4] The therapeutic utility of PARP inhibitors (PARPi) is rooted in the concept of synthetic lethality, a mechanism that proves fatal to cancer cells with pre-existing deficiencies in other DNA repair pathways, such as homologous recombination (HR).[4][5]

This guide delves into the pharmacodynamics of this compound, a nicotinamide analog. Nicotinamide and its derivatives are known to act as competitive inhibitors of PARP by mimicking the nicotinamide moiety of its essential substrate, NAD+.[6][7] By dissecting its molecular interactions, cellular consequences, and the methodologies required for its characterization, we aim to provide a comprehensive technical framework for researchers and drug development professionals. This document will elucidate the core mechanisms that define this class of inhibitors, grounding the discussion in established principles while focusing on the specific application to 3-Aminoisonicotinamide.

Part 1: The Molecular Mechanism of Action

The efficacy of any targeted agent begins at the molecular level. For 3-Aminoisonicotinamide, its interaction with the PARP enzyme is defined by two primary mechanisms: competitive inhibition and the clinically significant phenomenon of PARP trapping.

Competitive Inhibition of the PARP Catalytic Domain

The catalytic activity of PARP1 involves binding to a DNA break, which triggers a conformational change allowing it to bind its substrate, nicotinamide adenine dinucleotide (NAD+). PARP1 then cleaves NAD+ and polymerizes the resulting ADP-ribose units onto itself and other acceptor proteins, creating a negatively charged scaffold that recruits downstream DNA repair factors.[4][8]

3-Aminoisonicotinamide, as a structural analog of nicotinamide, directly competes with NAD+ for binding within the catalytic pocket of the PARP enzyme.[4][6] This competitive binding prevents the transfer of ADP-ribose, thereby abrogating the enzyme's signaling function. The immediate consequence is the failure to recruit the necessary BER machinery, leading to an accumulation of unrepaired SSBs.[1]

PARP Trapping: Creating a Cytotoxic Lesion

Beyond simple catalytic inhibition, a more potent mechanism of cytotoxicity for many PARP inhibitors is "PARP trapping." This occurs when the inhibitor binds to the PARP enzyme that is already associated with DNA at a break site, preventing the enzyme's dissociation.[9][10] The resulting PARP-DNA complex is a physical obstacle that stalls replication forks and obstructs transcription.[10] This trapped complex is a highly cytotoxic DNA lesion that is more difficult for the cell to resolve than an unrepaired SSB alone. The trapping efficiency varies significantly among different PARP inhibitors and is a key determinant of their overall potency.[9] For example, inhibitors like talazoparib exhibit much stronger trapping effects compared to veliparib, which correlates with their respective cytotoxicities.[9]

Part 2: Cellular Pharmacodynamics: Dictating Cell Fate

The molecular events of PARP inhibition trigger a cascade of cellular responses that ultimately determine whether a cell repairs the damage and survives or undergoes apoptosis.

The Principle of Synthetic Lethality

The cornerstone of PARP inhibitor therapy is synthetic lethality. This occurs when the combination of two genetic or chemical defects leads to cell death, while a single defect alone is tolerated. The classic example involves PARP inhibition in cells with a deficiency in the homologous recombination (HR) pathway, often due to mutations in BRCA1 or BRCA2 genes.[4][5]

The workflow is as follows:

-

PARP Inhibition: 3-Aminoisonicotinamide blocks the repair of SSBs.

-

Replication Stress: During S-phase, the replication fork encounters these unrepaired SSBs, causing the fork to collapse and creating more complex and lethal DNA double-strand breaks (DSBs).

-

Repair Pathway Choice: In normal cells, these DSBs are efficiently repaired by the high-fidelity HR pathway.

-

Synthetic Lethality: In cancer cells with defective HR (e.g., BRCA mutations), the DSBs cannot be properly repaired. The cell may resort to error-prone pathways like non-homologous end joining (NHEJ), leading to gross genomic instability, or the damage burden becomes insurmountable, triggering apoptosis.[1][4]

Impact on NAD+ Metabolism and DNA Damage Response

PARP1 is a major consumer of cellular NAD+. Under conditions of extensive DNA damage, its hyperactivation can severely deplete NAD+ and ATP pools, contributing to a form of cell death known as parthanatos.[8][11] By inhibiting PARP, 3-Aminoisonicotinamide can spare cellular NAD+, which may have broader metabolic consequences by influencing other NAD+-dependent enzymes, such as sirtuins, which are involved in metabolism, stress resistance, and longevity.[12][13]

The accumulation of DNA damage from PARP inhibition activates the broader DNA Damage Response (DDR) network. Key sensor kinases like ATM and ATR are activated, leading to the phosphorylation of a histone variant, H2AX, to form γH2AX, which serves as a crucial biomarker for DSBs.[14] This signaling cascade ultimately converges on effectors that enforce cell cycle checkpoints (primarily G2/M) to provide time for repair or, if the damage is too severe, trigger programmed cell death pathways.[14][15]

Part 3: Methodologies for Pharmacodynamic Characterization

A robust understanding of 3-Aminoisonicotinamide's pharmacodynamics requires a multi-tiered experimental approach, spanning from biochemical assays to complex cell-based and in vivo models.

In Vitro & Cellular Assays

These assays are fundamental for determining the potency, mechanism, and cellular effects of the inhibitor.

Table 1: Comparative Potency of PARP Inhibitors

| Compound | PARP1 IC50 (nM) | PARP Trapping (Relative Potency) |

|---|---|---|

| 3-Aminoisonicotinamide | To be determined | To be determined |

| Veliparib | ~5 | Low[9] |

| Olaparib | ~2 | Intermediate[9] |

| Talazoparib | ~1 | High[9] |

(Note: IC50 values are approximate and can vary based on assay conditions.)

Experimental Protocol 1: Universal Chemiluminescent PARP Activity Assay

This protocol quantifies the catalytic inhibition of PARP1.

-

Causality: This assay directly measures the enzymatic function of PARP—the addition of poly(ADP-ribose) chains to histone proteins. By measuring the inhibition of this process, we can determine the inhibitor's IC50, a key measure of potency.[16]

-

Self-Validation: The protocol includes positive controls (active enzyme, no inhibitor) to ensure the assay system is functional and negative controls (no enzyme) to establish a baseline signal. A dose-response curve validates the inhibitory effect.

Methodology:

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash wells with PBS-T.

-

Reaction Setup: To each well, add PARP Assay Buffer, activated DNA, PARP1 enzyme, biotinylated-NAD+, and varying concentrations of 3-Aminoisonicotinamide (or vehicle control).

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow the PARP reaction to proceed.

-

Detection: Wash the plate. Add Streptavidin-HRP conjugate, which binds to the biotinylated PAR chains on the histones. Incubate for 60 minutes.

-

Signal Generation: Wash the plate. Add a chemiluminescent HRP substrate.

-

Data Acquisition: Immediately read the luminescent signal using a microplate reader.[16] Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using non-linear regression.

Experimental Protocol 2: Immunofluorescence Staining for γH2AX Foci

This protocol provides a quantitative measure of DNA double-strand breaks in cells.

-

Causality: The formation of γH2AX foci at the sites of DSBs is a direct cellular consequence of the unrepaired SSBs caused by PARP inhibition, especially during replication.[9] Quantifying these foci serves as a proximal biomarker of the inhibitor's downstream effect.

-

Self-Validation: The protocol requires a positive control (e.g., cells treated with a known DNA damaging agent like etoposide) and a negative control (vehicle-treated cells) to validate the antibody staining and establish a baseline level of DNA damage.

Methodology:

-

Cell Culture: Seed cells (e.g., BRCA2-deficient DLD-1 cells) onto glass coverslips in a 24-well plate and allow them to adhere.

-

Treatment: Treat cells with a dose range of 3-Aminoisonicotinamide for a specified time (e.g., 24 hours).

-

Fixation & Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

-

Imaging: Mount coverslips onto microscope slides. Acquire images using a high-content imaging system or a fluorescence microscope.

-

Analysis: Use automated image analysis software to count the number of γH2AX foci per nucleus.

In Vivo Pharmacodynamic Assessment

Translating in vitro findings to a whole-organism context is critical for drug development.

Experimental Protocol 3: In Vivo Target Engagement and Efficacy in a Xenograft Model

This workflow assesses whether the drug reaches the tumor, engages its target (PARP), and produces a therapeutic effect (tumor growth inhibition).

-

Causality: This multi-stage protocol links pharmacokinetics (drug exposure) to pharmacodynamics (target inhibition and anti-tumor activity). Measuring the reduction of poly(ADP-ribose) in tumor tissue confirms that the drug is engaging PARP in the target tissue. Correlating this with tumor volume reduction validates the therapeutic hypothesis.[17]

-

Self-Validation: The study must include a vehicle-treated control group to establish the natural tumor growth rate. A positive control arm (e.g., treatment with a clinically approved PARPi) can benchmark the efficacy of 3-Aminoisonicotinamide.

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. onclive.com [onclive.com]

- 3. youtube.com [youtube.com]

- 4. PARP Inhibitor Treatment in Ovarian and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell death pathways: intricate connections and disease implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. debuglies.com [debuglies.com]

- 13. NAD+ metabolism as a target for metabolic health: have we found the silver bullet? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]